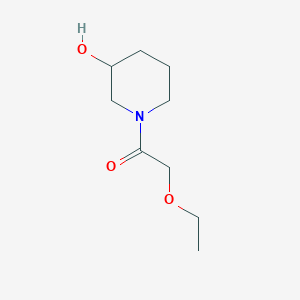
N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine
Vue d'ensemble
Description
“N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine” is a chemical compound with the CAS Number: 915923-38-5 . It has a molecular weight of 193.29 and its IUPAC name is N-methyl-2-(2,3,5-trimethylphenoxy)ethanamine .
Molecular Structure Analysis
The InChI code for “N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine” is 1S/C12H19NO/c1-9-7-10(2)11(3)12(8-9)14-6-5-13-4/h7-8,13H,5-6H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine” is a liquid at room temperature .Applications De Recherche Scientifique
Enzymatic Metabolism Studies
Studies on N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine derivatives, such as 25I-NBOMe and 25I-NBOH, have focused on understanding their metabolic pathways in the liver, particularly through cytochrome P450 enzymes. These compounds undergo various biotransformations including hydroxylation, O-demethylation, N-dealkylation, and dehydrogenation, highlighting the complexity of their enzymatic metabolism. Key enzymes such as CYP3A4 and CYP2D6 have been identified as crucial for the metabolism of these compounds, which has implications for understanding drug-drug interactions and the impact of genetic polymorphisms on drug metabolism (Nielsen et al., 2017).
Neurochemical Pharmacology
Research into the neurochemical pharmacology of psychoactive substances structurally related to N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine has provided insights into their potent agonist activity at 5-HT2A receptors. These studies contribute to a deeper understanding of the biochemical basis for the hallucinogenic effects observed with these compounds, further informing the design and development of new therapeutic agents targeting serotonergic systems (Eshleman et al., 2018).
Identification and Analysis Techniques
Advancements in analytical chemistry have enabled the identification and structural elucidation of N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine derivatives in complex biological matrices. Techniques such as high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) with chemical derivatization have been pivotal for the detection, quantification, and forensic analysis of these compounds in clinical toxicology and forensic investigations (Poklis et al., 2015).
Synthetic and Green Chemistry Approaches
In the realm of synthetic chemistry, efforts to develop novel synthetic routes and methodologies for N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine derivatives have been reported. These studies not only provide efficient and scalable synthetic strategies but also contribute to the broader field of green chemistry by minimizing hazardous reagents and optimizing reaction conditions for environmental sustainability (Luo et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-2-(2,3,5-trimethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9-7-10(2)11(3)12(8-9)14-6-5-13-4/h7-8,13H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDYNOMOWBLNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCNC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651120 | |
| Record name | N-Methyl-2-(2,3,5-trimethylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-38-5 | |
| Record name | N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-2-(2,3,5-trimethylphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,4-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462059.png)
![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)



![Methyl 3-[(3-fluorophenyl)amino]propanoate](/img/structure/B1462068.png)



![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462073.png)


![3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1462080.png)